molecular formula C12H17N3OS B15260315 3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide CAS No. 1235439-18-5

3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide

Cat. No.: B15260315
CAS No.: 1235439-18-5
M. Wt: 251.35 g/mol
InChI Key: LTLACCZKCRFZKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide typically involves the reaction of 3-amino-4-(thiomorpholin-4-yl)benzoic acid with methylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction conditions and monitor the synthesis in real-time . This approach allows for efficient scaling up of the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-methyl-4-(thiomorpholin-4-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1235439-18-5

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

3-amino-N-methyl-4-thiomorpholin-4-ylbenzamide

InChI

InChI=1S/C12H17N3OS/c1-14-12(16)9-2-3-11(10(13)8-9)15-4-6-17-7-5-15/h2-3,8H,4-7,13H2,1H3,(H,14,16)

InChI Key

LTLACCZKCRFZKD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N2CCSCC2)N

Origin of Product

United States

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